molecular formula C19H21N3O2S B2802431 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 930006-14-7

2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2802431
CAS No.: 930006-14-7
M. Wt: 355.46
InChI Key: RROQIQDSPNFSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-imidazole core substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a phenyl ring. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is N-substituted with a propan-2-yl (isopropyl) group. Its molecular formula is C₂₀H₂₁N₃O₂S, with a molecular weight of 367.47 g/mol.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14(2)21-18(23)13-25-19-20-11-17(15-7-4-3-5-8-15)22(19)12-16-9-6-10-24-16/h3-11,14H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROQIQDSPNFSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is an imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C16H18N3OSC_{16}H_{18}N_{3}OS with a molecular weight of 295.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and the attachment of the furan group. Key steps include:

  • Formation of the imidazole ring.
  • Attachment of the furan moiety.
  • Modification to yield the final acetamide structure.

Anticancer Activity

Recent studies have indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. A notable study reported that derivatives with imidazole rings demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cells, suggesting that structural features like electron-donating groups enhance cytotoxic activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat Cells1.61 ± 1.92
Compound BA-431 Cells1.98 ± 1.22
Compound CU251 Cells<10

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been investigated, with some compounds showing effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives have been reported to inhibit bacterial growth significantly, with MIC values indicating their potency .

Table 2: Antibacterial Activity

CompoundBacteria TestedMIC (µg/mL)
Compound DS. aureus5
Compound EE. coli10

The mechanism through which 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide exerts its biological effects involves interactions with specific molecular targets within cells. Research suggests that these compounds may induce apoptosis in cancer cells through pathways involving Bcl-2 proteins and other apoptotic factors . The presence of sulfur in the structure may also play a role in enhancing biological activity by facilitating interactions with thiol groups in proteins.

Case Studies

A recent case study focused on a related imidazole derivative highlighted its efficacy in reducing tumor size in xenograft models, demonstrating its potential as an anticancer agent . Furthermore, in vitro studies have shown that these compounds can inhibit key enzymes involved in cancer progression.

Scientific Research Applications

Antibacterial Properties

Research indicates that compounds containing imidazole and sulfanyl groups often exhibit significant antibacterial activity. For instance, studies have shown that derivatives similar to 2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 20–40 µM against S. aureus and 40–70 µM against E. coli .

Drug Development

Due to its structural features, the compound is a candidate for the development of new antibacterial agents. The presence of multiple functional groups enhances its potential for bioactivity and selectivity against bacterial targets. Ongoing research aims to optimize its pharmacological properties through structural modifications .

Synthesis of Functional Materials

The synthesis routes for this compound often involve multi-step organic reactions, making it a valuable building block for creating novel materials with tailored properties. Its synthesis typically includes:

  • Formation of the imidazole ring through condensation reactions.
  • Alkylation with furan-containing reagents.
  • Attachment of thioacetamide groups under controlled conditions .

These synthetic methodologies can be applied in developing new materials for electronics, sensors, or drug delivery systems.

Antimicrobial Efficacy Studies

A study conducted on similar imidazole derivatives revealed promising results in combating resistant bacterial strains, highlighting the potential application of 2-({1-[(furan-2-yl)methyl]-5-phenyliH-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide as a lead compound in antibiotic development .

Structural Optimization Research

Ongoing research focuses on modifying the chemical structure to enhance the therapeutic index while minimizing toxicity. This involves systematic variations in the furan and imidazole moieties to evaluate their effects on biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Imidazole vs. Triazole Derivatives

  • Target Compound : Contains a 1H-imidazole core. The 1-position is substituted with a furan-2-ylmethyl group, and the 5-position with phenyl.
  • Triazole Analogues (e.g., 6a–c in ): Replace imidazole with 1,2,3-triazole. For example, 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) has a triazole core with a naphthyloxymethyl group at position 4 and a 2-nitrophenyl acetamide. The naphthyl group in 6b increases hydrophobicity compared to the target’s phenyl substituent .
Imidazole Substituent Variations
  • Nitro- and Sulfonyl-Substituted Imidazoles () :
    • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide (): Features a 5-nitro and 4-(phenylsulfonyl)methyl substituents on imidazole. The sulfonyl group enhances electron-withdrawing effects, while the 2-chlorophenyl chain increases steric bulk .
    • N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide (): Substituted with 2-methyl and 5-nitro groups. The nitro group may confer antibacterial activity, as seen in nitroimidazole drugs like metronidazole .
Acetamide Side Chain Modifications
  • N-Substituent Diversity: Target Compound: Propan-2-yl (isopropyl) group, enhancing lipophilicity. Cyclopropyl Analogues (): 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide uses a cyclopropyl group, which may improve metabolic stability due to constrained geometry .
Sulfur-Containing Functional Groups
  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) vs. Sulfonyl Derivatives (): The -SO₂- group in 4-[(phenylsulfonyl)methyl]-1H-imidazole derivatives () increases polarity and hydrogen-bond acceptor capacity . Sulfinyl Derivatives (): N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide contains a chiral sulfinyl group, which may influence stereoselective binding .

Key Research Findings

  • Synthetic Methods :
    • Triazole derivatives () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, offering regioselectivity and mild conditions .
    • Sulfonyl-substituted imidazoles () involve nucleophilic substitution under basic conditions .
  • Spectroscopic Characterization: Nitrophenyl acetamides (e.g., 6b) are characterized by distinct IR peaks for NO₂ (1504 cm⁻¹) and NH (3292 cm⁻¹), with NMR confirming regiochemistry .
  • Pharmacological Potential: Nitroimidazole derivatives () are linked to antimicrobial activity, while sulfonyl/sulfinyl groups () may target enzymes like cyclooxygenase-2 (COX-2) .

Q & A

Q. Key Parameters Table :

StepReaction ConditionsYield (%)Purity (HPLC)
CyclizationpH 7–9, 70°C, 6h65–75≥95%
Thioether CouplingK₂CO₃, DMF, 24h80–85≥98%
PurificationEthanol recrystallization90≥99%

Basic: What analytical methods validate the compound’s structural integrity?

Answer:
Combined spectroscopic and chromatographic techniques are critical:

  • NMR : Confirm thioether (δ 3.8–4.2 ppm for –S–CH₂–) and imidazole protons (δ 7.2–8.0 ppm). Compare with reference spectra in DMSO-d₆ .
  • IR : Identify C=O (1670–1690 cm⁻¹), C–N (1300–1350 cm⁻¹), and S–C (650–700 cm⁻¹) stretches .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) with <2 ppm error. For example, C₂₃H₂₄N₃O₂S₂: calculated 438.1265, observed 438.1271 .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:
Standard pharmacological assays include:

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assay (IC₅₀ in HeLa or MCF-7 cells) with 48–72h exposure .
  • Enzyme Inhibition : COX-1/2 inhibition assays using fluorometric kits (e.g., Cayman Chemical) .

Q. Example Data :

AssayCell Line/StrainResult (IC₅₀/MIC)
MTTHeLa12.5 ± 1.2 µM
MICS. aureus25 µg/mL

Advanced: What mechanistic insights explain the formation of the sulfanyl-acetamide moiety?

Answer:
The thioether bond forms via nucleophilic substitution:

  • Reaction Pathway : The imidazole-2-thiolate anion attacks α-chloroacetamide derivatives (e.g., 2-chloro-N-isopropylacetamide) in polar aprotic solvents (DMF/DMSO) .
  • Byproduct Analysis : Monitor for disulfide byproducts (e.g., via LC-MS) caused by oxidation; mitigate with inert atmospheres (N₂/Ar) .
  • Kinetics : Pseudo-first-order kinetics observed under excess thiolate conditions (rate constant k = 0.15 min⁻¹ at 25°C) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Purity Variations : Validate compound purity (>98%) via HPLC and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify SAR trends .

Case Study :
A 2023 study reported IC₅₀ = 12.5 µM (HeLa), while a 2025 study found IC₅₀ = 25 µM. Re-analysis revealed differences in cell viability endpoints (MTT vs. resazurin) and DMSO concentrations (0.1% vs. 0.5%) .

Advanced: How can in-silico modeling predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions: hydrogen bonds with His90 and hydrophobic contacts with Phe518 .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD <2 Å) .
  • ADMET Prediction : SwissADME predicts moderate permeability (LogP = 3.2) and CYP3A4 metabolism .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the acetamide as an ester (e.g., pivaloyloxymethyl) for improved bioavailability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS (t₁/₂ = 45 min) .

Advanced: How to design SAR studies for imidazole-thioacetamide derivatives?

Answer:

  • Core Modifications : Vary substituents on the imidazole (e.g., 4-Cl, 4-OCH₃) and acetamide (e.g., cyclopropyl vs. isopropyl) .
  • Activity Cliffs : Identify critical substituents using Free-Wilson analysis. For example, 4-F substitution boosts COX-2 inhibition 2-fold .
  • Synthetic Routes : Utilize click chemistry (e.g., CuAAC) for rapid library generation .

Q. SAR Table :

DerivativeR₁ (Imidazole)R₂ (Acetamide)IC₅₀ (COX-2, µM)
14-FIsopropyl0.8
24-OCH₃Cyclopropyl2.1
34-ClBenzyl5.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.